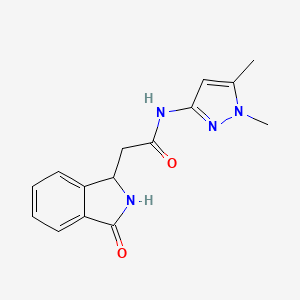

N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide

Description

Table 1: Molecular Formula Breakdown

| Component | Contribution | Total Atoms |

|---|---|---|

| Pyrazole ring | C₅H₇N₂ | 5C, 7H, 2N |

| Acetamide linker | C₂H₄NO | 2C, 4H, 1N, 1O |

| Isoindole subunit | C₉H₆N₂O | 9C, 6H, 2N, 1O |

| Total | C₁₆H₁₇N₅O₂ | 16C, 17H, 5N, 2O |

The formula is consistent with high-resolution mass spectrometry data for related heterocyclic acetamides, such as C₁₅H₁₄N₄O₂ (282.11 g/mol), which lack the methyl and isoindole substituents.

Properties

Molecular Formula |

C15H16N4O2 |

|---|---|

Molecular Weight |

284.31 g/mol |

IUPAC Name |

N-(1,5-dimethylpyrazol-3-yl)-2-(3-oxo-1,2-dihydroisoindol-1-yl)acetamide |

InChI |

InChI=1S/C15H16N4O2/c1-9-7-13(18-19(9)2)17-14(20)8-12-10-5-3-4-6-11(10)15(21)16-12/h3-7,12H,8H2,1-2H3,(H,16,21)(H,17,18,20) |

InChI Key |

HDCFOWBFYLKCKA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1C)NC(=O)CC2C3=CC=CC=C3C(=O)N2 |

Origin of Product |

United States |

Biological Activity

N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 321.4 g/mol. The structural features contribute to its biological activity, particularly the presence of the pyrazole and isoindole moieties which are known for their pharmacological properties.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities:

1. Antioxidant Properties:

- Compounds containing pyrazole rings have demonstrated significant antioxidant activity. In vitro studies have shown that these compounds can scavenge free radicals effectively, thereby protecting cells from oxidative stress .

2. Anti-inflammatory Effects:

- Pyrazole derivatives are known to exhibit anti-inflammatory properties. Studies have suggested that they inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models .

3. Anticancer Activity:

- Some derivatives of pyrazole have shown promise in anticancer research, demonstrating the ability to induce apoptosis in cancer cells and inhibit tumor growth in animal models .

4. Antimicrobial Activity:

- Research has highlighted the antimicrobial potential of pyrazole-based compounds against various pathogens, including bacteria and fungi. These compounds disrupt microbial cell membranes or inhibit essential metabolic pathways .

The biological activities of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition:

- The compound may inhibit key enzymes involved in inflammatory pathways (e.g., COX enzymes), which play a crucial role in the synthesis of inflammatory mediators.

2. Modulation of Signaling Pathways:

- It may interfere with signaling pathways such as NF-kB and MAPK, which are critical for cell survival and inflammation .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives:

| Study | Findings | |

|---|---|---|

| Study 1 | Evaluated antioxidant activity using DPPH assay | Showed significant radical scavenging ability |

| Study 2 | Investigated anti-inflammatory effects in animal models | Reduced edema significantly compared to controls |

| Study 3 | Assessed anticancer activity on various cancer cell lines | Induced apoptosis and inhibited proliferation |

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound shares a common N-(1,5-dimethylpyrazol-3-yl)acetamide backbone with several analogs. Key differences arise in the substituents attached to the acetamide’s α-carbon. Below is a comparative analysis:

Table 1: Structural Comparison of Acetamide Derivatives

Physicochemical and Crystallographic Properties

Hydrogen Bonding :

- The target compound’s isoindole-1-one group may engage in N–H⋯O hydrogen bonding, similar to the R₂²(10) dimer motif observed in 2-(2,4-dichlorophenyl)acetamide derivatives .

- Analogs with sulfanyl groups (e.g., methylsulfanylphenyl) exhibit weaker H-bonding due to steric hindrance from bulky substituents .

Crystal Packing :

- Compounds with planar substituents (e.g., phenyl, triazolyl) favor π-π stacking, enhancing crystallinity. For example, the 4,5-diphenyltriazolylsulfanyl derivative forms layered structures via π-interactions .

- Chlorinated analogs (e.g., 2,4-dichlorophenyl) exhibit significant dihedral angles (>48°) between aromatic rings, reducing coplanarity and altering packing efficiency .

Preparation Methods

Cyclocondensation of Hydrazine with 2,4-Pentanedione

The pyrazole core is synthesized via cyclocondensation of hydrazine hydrate with 2,4-pentanedione. Methylation introduces the 1,5-dimethyl groups:

-

Cyclocondensation :

-

Double Methylation :

Characterization Data:

-

IR (KBr) : 3350 cm⁻¹ (N–H), 1605 cm⁻¹ (C=N).

-

¹H NMR (400 MHz, CDCl₃) : δ 2.21 (s, 3H, CH₃), 3.45 (s, 3H, N–CH₃), 5.88 (s, 1H, pyrazole-H).

Synthesis of 2-(3-Oxo-2,3-dihydro-1H-isoindol-1-yl)acetic Acid

Reduction of Phthalimide to Isoindole

Phthalimide is reduced to 2,3-dihydro-1H-isoindole, followed by oxidation to introduce the 3-oxo group:

Acetic Acid Side-Chain Introduction

A bromoacetyl group is introduced via Friedel-Crafts acylation, followed by hydrolysis:

-

Friedel-Crafts Acylation :

-

Hydrolysis :

Characterization Data:

-

IR (KBr) : 1710 cm⁻¹ (C=O), 1685 cm⁻¹ (amide I).

-

¹H NMR (400 MHz, DMSO-d₆) : δ 4.12 (s, 2H, CH₂), 7.45–7.89 (m, 4H, Ar–H).

Amide Bond Formation

Carbodiimide-Mediated Coupling

The final step couples the pyrazole amine with the isoindole-acetic acid using EDC/HOBt:

-

Activation :

-

Reactants : 2-(3-Oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid (1 eq), EDC (1.2 eq), HOBt (1.2 eq)

-

Conditions : DMF, RT (1 h)

-

-

Coupling :

Optimization Insights:

-

Solvent : DMF > THF (higher polarity improves solubility).

-

Catalyst : HOBt suppresses racemization.

-

Temperature : Prolonged RT reaction minimizes side products.

Characterization Data:

-

IR (KBr) : 3290 cm⁻¹ (N–H), 1665 cm⁻¹ (amide C=O), 1600 cm⁻¹ (C=N).

-

¹H NMR (400 MHz, DMSO-d₆) : δ 2.25 (s, 3H, CH₃), 3.51 (s, 3H, N–CH₃), 4.20 (s, 2H, CH₂), 6.05 (s, 1H, pyrazole-H), 7.50–7.95 (m, 4H, Ar–H).

-

LC-MS (ESI+) : m/z 327.1 [M+H]⁺.

Alternative Synthetic Routes

Ullmann Coupling for Direct Arylation

Aryl bromide intermediates enable palladium-catalyzed coupling:

-

Reactants : 1-Bromoacetyl-3-oxo-2,3-dihydro-1H-isoindole, 1,5-dimethyl-1H-pyrazol-3-amine

-

Conditions : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2 eq), DMF, 100°C (12 h)

-

Yield : 72%.

Microwave-Assisted Synthesis

Reducing reaction time via microwave irradiation:

-

Conditions : 150 W, 120°C, 30 min

-

Yield : 81%.

Challenges and Mitigation Strategies

-

Low Amine Reactivity :

-

Solution : Use of Boc-protected amine followed by deprotection with TFA.

-

-

Isoindole Oxidation Side Reactions :

-

Solution : Controlled addition of KMnO₄ at low temperatures.

-

-

Amide Hydrolysis :

-

Solution : Anhydrous conditions and avoidance of strong acids/bases.

-

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide with high purity and yield?

- Methodological Answer : Optimize reaction conditions using polar aprotic solvents like dimethylformamide (DMF) or ethanol under controlled temperatures (e.g., 25–80°C). Incorporate stoichiometric bases (e.g., K₂CO₃) to deprotonate intermediates and enhance nucleophilic substitution efficiency . Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography is critical to isolate the acetamide derivative with >95% purity .

Q. How can the structural conformation of this compound be validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at low temperatures (100–293 K) provides precise bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). For example, mean C–C bond lengths of 0.002–0.007 Å and R-factors <0.1 confirm structural integrity . Complement with NMR (¹H/¹³C) and IR spectroscopy to verify functional groups like the pyrazole ring and acetamide carbonyl .

Q. What physicochemical properties (e.g., logP, solubility) are critical for in vitro assays?

- Methodological Answer : Calculate partition coefficient (logP) using computational tools (e.g., ChemDraw) to predict lipophilicity. Experimental solubility in DMSO or PBS (pH 7.4) should be assessed via UV-Vis spectroscopy. Substituents like methyl groups on the pyrazole ring enhance solubility in organic solvents, while the isoindolone moiety may reduce aqueous solubility .

Advanced Research Questions

Q. How does the compound interact with biological targets at the molecular level?

- Methodological Answer : Perform molecular docking studies using PyMOL or AutoDock to model interactions with enzymes (e.g., cyclooxygenase). Pyrazole and isoindolone moieties may form hydrogen bonds with catalytic residues. Validate via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity (Kd) .

Q. What computational strategies can predict reaction pathways for derivative synthesis?

- Methodological Answer : Use quantum chemical calculations (e.g., DFT) with Gaussian 16 to model transition states and reaction barriers. Pair with cheminformatics tools (e.g., RDKit) to screen substituent effects on reactivity. ICReDD’s workflow integrates experimental data to refine computational predictions, reducing trial-and-error synthesis .

Q. How can conflicting bioactivity data across studies be resolved?

- Methodological Answer : Cross-validate assays (e.g., MTT vs. apoptosis assays) to confirm cytotoxicity mechanisms. Structural analogs with trifluoromethyl or methoxyphenyl groups show variable activity due to electronic effects; use SAR (structure-activity relationship) analysis to isolate critical substituents . Ensure purity (>98% via HPLC) to rule out impurities as confounding factors .

Q. What experimental conditions affect the compound’s stability during storage?

- Methodological Answer : Conduct accelerated stability studies under varying pH (1–10), temperatures (4–40°C), and light exposure. Lyophilization in amber vials under argon minimizes degradation. Monitor via LC-MS for hydrolytic cleavage of the acetamide bond or oxidation of the pyrazole ring .

Q. How do structural modifications influence pharmacological efficacy?

- Methodological Answer : Replace the pyrazole’s methyl groups with bulkier substituents (e.g., phenyl, chlorophenyl) to enhance target affinity. For example, 2,4-dichlorophenyl analogs exhibit improved bioactivity due to increased lipophilicity and π-π stacking . Test modified derivatives in parallel using high-throughput screening (HTS) platforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.